(2Z)-2-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-{(Z)-1-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that features a unique structure combining a pyrazole ring, a thiazole ring, and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole derivative, followed by the formation of the thiazole ring, and finally the benzimidazole ring. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with a haloketone.
Formation of the Benzimidazole Ring: This step typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{(Z)-1-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism by which 2-{(Z)-1-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{(Z)-1-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- 2-{(Z)-1-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Uniqueness
The uniqueness of 2-{(Z)-1-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H14N4OS2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2Z)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H14N4OS2/c28-22-20(30-23-24-17-9-4-5-10-18(17)27(22)23)13-15-14-26(16-7-2-1-3-8-16)25-21(15)19-11-6-12-29-19/h1-14H/b20-13- |
InChI Key |
KQGXCUDVDPNCSQ-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N5C6=CC=CC=C6N=C5S4 |
Origin of Product |
United States |
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